Cas no 107569-48-2 (Luteinizinghormone-releasing factor I (Sparus auratus) (9CI))

Luteinizinghormone-releasing factor I (Sparus auratus) (9CI) structure
107569-48-2 structure
Product Name:Luteinizinghormone-releasing factor I (Sparus auratus) (9CI)
CAS-nummer:107569-48-2
MF:C52H68N14O14
MW:1113.18173122406
CID:193937
PubChem ID:118856782
Update Time:2025-04-19

Luteinizinghormone-releasing factor I (Sparus auratus) (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Luteinizinghormone-releasing factor I (Sparus auratus) (9CI)
    • 2,5-DIHYDROXYTOLUENE
    • LHRH (sea bream)
    • Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2
    • Glycinamide,5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosylglycyl-L-leucyl-L-seryl-L-prolyl-
    • Luteinizing hormone-releasing factor I (Sparus aurata brain)
    • Luteinizinghormone-releasing factor (pig), 8-L-serine-
    • Sea bream GnRH
    • GTPL1171
    • Lhrh(sea bream)
    • 107569-48-2
    • DTXSID201034189
    • seabream GnRH
    • pGlu-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2
    • Glycinamide, 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosylglycyl-L-leucyl-L-seryl-L-prolyl-
    • [Ser8]GnRH
    • Inchi: 1S/C52H68N14O14/c1-27(2)16-35(47(75)65-40(25-68)52(80)66-15-5-8-41(66)51(79)56-22-42(53)70)60-44(72)23-57-45(73)36(17-28-9-11-31(69)12-10-28)61-50(78)39(24-67)64-48(76)37(18-29-20-55-33-7-4-3-6-32(29)33)62-49(77)38(19-30-21-54-26-58-30)63-46(74)34-13-14-43(71)59-34/h3-4,6-7,9-12,20-21,26-27,34-41,55,67-69H,5,8,13-19,22-25H2,1-2H3,(H2,53,70)(H,54,58)(H,56,79)(H,57,73)(H,59,71)(H,60,72)(H,61,78)(H,62,77)(H,63,74)(H,64,76)(H,65,75)/t34-,35-,36-,37-,38-,39-,40-,41-/m0/s1
    • InChI-sleutel: PPHTYZVEJKXMNS-PVEGFDORSA-N
    • LACHT: O=C([C@H](CO)NC([C@H](CC(C)C)NC(CNC([C@H](CC1C=CC(=CC=1)O)NC([C@H](CO)NC([C@H](CC1=CNC2C=CC=CC1=2)NC([C@H](CC1=CN=CN1)NC([C@@H]1CCC(N1)=O)=O)=O)=O)=O)=O)=O)=O)N1CCC[C@H]1C(NCC(N)=O)=O

Berekende eigenschappen

  • Exacte massa: 1112.50394290g/mol
  • Monoisotopische massa: 1112.50394290g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 15
  • Aantal waterstofbondacceptatoren: 15
  • Zware atoomtelling: 80
  • Aantal draaibare bindingen: 28
  • Complexiteit: 2220
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -2.3
  • Topologisch pooloppervlak: 431Ų
Aanbevolen leveranciers
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd